molecular formula C7H3BrN2O2S B2588586 7-Bromothieno[2,3-b]pyrazine-6-carboxylic acid CAS No. 1779899-22-7

7-Bromothieno[2,3-b]pyrazine-6-carboxylic acid

Número de catálogo: B2588586
Número CAS: 1779899-22-7
Peso molecular: 259.08
Clave InChI: WGHGXDQAPFWFBE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromothieno[2,3-b]pyrazine-6-carboxylic acid typically involves the bromination of thieno[2,3-b]pyrazine-6-carboxylic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane . The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

7-Bromothieno[2,3-b]pyrazine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Aplicaciones Científicas De Investigación

Anticancer Properties

The compound has been identified as a promising candidate for cancer treatment due to its ability to inhibit the B-Raf kinase pathway, which is crucial in the proliferation of certain cancer cells. Research indicates that thieno[2,3-b]pyrazine derivatives can serve as effective B-Raf inhibitors, making them valuable in treating neoplastic diseases such as melanoma, ovarian cancer, and colon cancer. The compound can be utilized alone or in combination with other chemotherapeutic agents to enhance therapeutic efficacy and reduce toxicity profiles .

In Vitro Studies

Recent research has demonstrated that thieno[2,3-b]pyrazine derivatives exhibit a range of biological activities including anti-inflammatory and antibacterial effects. For example, compounds derived from this class have shown significant cytotoxicity against various cancer cell lines (e.g., MCF-7 and A549) with IC50 values comparable to established chemotherapeutics like adriamycin .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of thieno[2,3-b]pyrazine derivatives and their biological activity is critical for drug development. For instance, modifications to the bromine substituent or the carboxylic acid group can significantly influence their potency against specific targets. This area remains an active field of research as scientists aim to optimize these compounds for better therapeutic outcomes .

Case Studies

Study Findings Reference
Study on B-Raf InhibitionDemonstrated effective inhibition of B-Raf kinase leading to reduced tumor growth in melanoma models
Antimycobacterial ActivityShowed potential against Mycobacterium tuberculosis with modifications enhancing efficacy
Cytotoxicity TestingEvaluated against multiple cancer cell lines with promising IC50 values indicating significant anticancer properties

Mecanismo De Acción

The mechanism of action of 7-Bromothieno[2,3-b]pyrazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the heterocyclic rings play a crucial role in its reactivity and binding affinity to biological molecules. The compound can inhibit or modulate the activity of enzymes and receptors, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

7-Bromothieno[2,3-b]pyrazine-6-carboxylic acid is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a versatile intermediate in organic synthesis and pharmaceutical research .

Actividad Biológica

7-Bromothieno[2,3-b]pyrazine-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer activity, mechanisms of action, and structure-activity relationships (SAR).

Synthesis and Structural Overview

The synthesis of this compound typically involves multi-step processes that integrate various heteroaryl components. The compound can be synthesized through reactions involving brominated thieno derivatives and subsequent carboxylation steps. The structural formula is characterized by a thieno ring fused with a pyrazine moiety, which contributes to its unique biological properties.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. For example:

  • Cell Lines Tested : The compound was evaluated against gastric adenocarcinoma (AGS), colorectal adenocarcinoma (CaCo-2), breast adenocarcinoma (MCF7), and non-small-cell lung cancer (NCI-H460) cell lines.
  • Growth Inhibition : The growth inhibition was assessed using the sulforhodamine B (SRB) assay, revealing a GI50 value of approximately 7.8 µM against AGS cells, indicating significant antiproliferative activity .
Cell Line GI50 (µM) Mechanism of Action
AGS7.8Induction of apoptosis
CaCo-211.0Cell cycle arrest
MCF79.5ROS-mediated apoptosis
NCI-H46010.5Apoptotic pathway activation

The mechanisms underlying the anticancer effects of this compound involve several pathways:

  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS) .
  • Cell Cycle Arrest : In treated cells, significant alterations in cell cycle distribution were observed, particularly an arrest in the S phase, which is critical for DNA synthesis and cell division .
  • Inhibition of Key Oncogenic Pathways : Some derivatives of thieno-pyrazines have been reported to inhibit epidermal growth factor receptor (EGFR) signaling, which is pivotal in many cancers .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substituents on the Thieno Ring : Modifications such as alkyl or aryl groups can enhance lipophilicity and potentially increase cellular uptake and bioactivity.
  • Positioning of Functional Groups : The positioning of carboxylic acid groups on the pyrazine ring appears to correlate with increased activity against specific cancer types.

Case Studies

Several case studies highlight the efficacy of this compound derivatives:

  • A study by Peinador et al. demonstrated that methyl derivatives showed selective cytotoxicity against AGS cells without significant toxicity to normal Vero cells, suggesting a favorable therapeutic index for these compounds .
  • Another investigation reported that certain derivatives exhibited IC50 values below 10 µM across multiple cancer cell lines, underscoring their potential as lead compounds for further development in cancer therapy .

Propiedades

IUPAC Name

7-bromothieno[2,3-b]pyrazine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrN2O2S/c8-3-4-6(10-2-1-9-4)13-5(3)7(11)12/h1-2H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGHGXDQAPFWFBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C(=C(S2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.